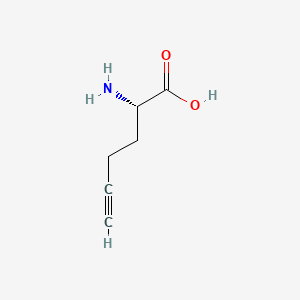

L-homopropargylglycine

CAS No.: 942518-19-6; 98891-36-2

Cat. No.: VC4373869

Molecular Formula: C6H9NO2

Molecular Weight: 127.143

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942518-19-6; 98891-36-2 |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.143 |

| IUPAC Name | (2S)-2-aminohex-5-ynoic acid |

| Standard InChI | InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |

| Standard InChI Key | SCGJGNWMYSYORS-YFKPBYRVSA-N |

| SMILES | C#CCCC(C(=O)O)N |

Introduction

Chemical and Structural Properties of L-Homopropargylglycine

HPG (C₆H₁₀ClNO₂) is a methionine derivative where the sulfur atom is replaced by a propargyl group, introducing a terminal alkyne functionality. This modification preserves its recognition by methionyl-tRNA synthetase (MetRS), allowing incorporation into proteins during translation . The hydrochloride salt form (molecular weight: 163.60 g/mol) exhibits high solubility in water (>50 mg/mL), DMSO, and DMF, making it suitable for cell culture applications . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number (HCl salt) | 942518-19-6 | |

| Purity | >95% (HPLC or ¹H NMR) | |

| Storage Conditions | -20°C, desiccated | |

| Detection Sensitivity | Low femtomole (1-D gels/WB) | |

| Solubility | Water, DMSO, DMF |

The alkyne group enables selective conjugation via click chemistry, typically using azide-functionalized tags (e.g., biotin, fluorophores) . Unlike azidohomoalanine (AHA), HPG’s smaller steric profile reduces interference with protein folding and enzymatic activity .

Synthetic Methodologies and Scalability

Recent optimizations in HPG synthesis have addressed historical challenges in enantiopurity and scalability. Davis and coworkers developed a route starting from Boc-L-Glu-OtBu, involving Weinreb amide formation, Seyferth-Gilbert homologation, and Fmoc protection . Key advancements include:

Double Boc Protection Strategy

Replacing traditional triethylamine/DMAP conditions with vacuum-assisted Boc protection in acetonitrile increased yields from 22% to 96% on a 24 g scale. This method eliminated residual starting material issues observed in dichloromethane .

Racemization Mitigation

Initial homologation with K₂CO₃ at room temperature caused severe racemization (7% ee). Switching to Cs₂CO₃ at 0°C with staged base addition preserved chirality (98% ee) while maintaining 85% yield (Table 1) .

Table 1: Optimization of Seyferth-Gilbert Homologation Conditions

| Base | Temperature | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| K₂CO₃ | RT | 16 | 68 | 7 |

| Cs₂CO₃ | 0°C | 7 | 85 | 98 |

Applications in Nascent Protein Labeling

Post-Translational Modification (PTM) Analysis

Enriched HPG-labeled proteins exhibited 40% fewer phosphorylation and ubiquitination sites compared to bulk extracts, suggesting PTMs accumulate over protein lifespan . This has implications for studying protein turnover in stress responses.

Comparative Efficacy: HPG vs. AHA

Table 2: HPG and AHA Performance in Arabidopsis

| Parameter | HPG | AHA |

|---|---|---|

| Met Incorporation Rate | 89% | 62% |

| SAM Level Change | +5% | +300% |

| Growth Inhibition | 8% | 33% |

| PTM Artifacts | Minimal | Significant |

HPG’s superiority stems from its structural similarity to methionine, avoiding the azide group’s electrostatic effects on MetRS binding .

HIV Glycopeptide Vaccine Development

HPG-enabled CuAAC has advanced glycopeptide antigen synthesis for HIV vaccine candidates. Key applications:

-

Site-Specific Glycosylation: HPG’s alkyne allows precise conjugation of oligomannose glycans to gp120 V3 loop peptides .

-

mRNA Display Libraries: Incorporating HPG into in vitro translated libraries facilitates selection of high-affinity glycan-binding peptides .

Protocols for HPG Use

Cell Culture Labeling

-

Incubation: 2–4 hr for mammalian cells; 24 hr for Arabidopsis .

-

Click Reaction: 50 µM azide-biotin, 1 mM CuSO₄, 100 µM THPTA, 5 mM sodium ascorbate (1 hr, RT) .

MS-Compatible Detection

Post-click conjugation with cleavable biotin tags enables streptavidin pulldown and on-bead trypsin digestion for LC-MS/MS .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume